Arylomycin B1

Antibiotic discovery Signal peptidase inhibition Gram-positive pathogens

Arylomycin B1 (C₄₁H₅₇N₇O₁₃, MW 855.93) is a natural lipohexapeptide antibiotic belonging to the B series of the arylomycin family, characterized by the presence of a 3-nitrotyrosine residue that distinguishes it from the unmodified A series. First isolated from Streptomyces sp.

Molecular Formula C41H57N7O13
Molecular Weight 855.9 g/mol
Cat. No. B15622840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylomycin B1
Molecular FormulaC41H57N7O13
Molecular Weight855.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H57N7O13/c1-22(2)12-10-8-7-9-11-13-33(51)46(5)31(21-49)39(56)43-23(3)37(54)42-20-34(52)47(6)35-26-14-15-32(50)27(19-26)28-16-25(18-30(36(28)53)48(60)61)17-29(41(58)59)45-38(55)24(4)44-40(35)57/h14-16,18-19,22-24,29,31,35,49-50,53H,7-13,17,20-21H2,1-6H3,(H,42,54)(H,43,56)(H,44,57)(H,45,55)(H,58,59)/t23-,24+,29?,31-,35?/m1/s1
InChIKeyTXSLSLUAOWKEOP-VYNVUORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arylomycin B1 (CAS 459844-24-7): A 3-Nitrotyrosine-Containing Lipopeptide Antibiotic for Signal Peptidase I Inhibition Studies


Arylomycin B1 (C₄₁H₅₇N₇O₁₃, MW 855.93) is a natural lipohexapeptide antibiotic belonging to the B series of the arylomycin family, characterized by the presence of a 3-nitrotyrosine residue that distinguishes it from the unmodified A series [1]. First isolated from Streptomyces sp. Tü 6075, it inhibits bacterial type I signal peptidase (SPase), an essential and extracellularly accessible enzyme not targeted by any clinically deployed antibiotic [2].

Arylomycin B1 Is Not Interchangeable with A-Series Analogs: Nitration-Driven Spectrum Expansion Against S. agalactiae


While A-series arylomycins (e.g., arylomycin A2, C16) share a conserved lipohexapeptide core with the B series, substitution with a generic A-series analog fails to replicate the unique biological profile of Arylomycin B1. Specifically, the 3-nitrotyrosine modification in the B series confers activity against Streptococcus agalactiae (Group B Streptococcus), a clinically significant pathogen against which A-series compounds are inactive (MIC >128 µg/mL) [1]. Moreover, B-series compounds exhibit distinct sub-MIC effects on virulence factor expression and biofilm formation that are not observed with other SPase inhibitor classes [2].

Arylomycin B1 Differential Performance: Quantitative Evidence vs. A-Series Comparators


MIC Comparison: Arylomycin B-C16 vs. Arylomycin C16 Against Streptococcus agalactiae COH-1

In a direct head-to-head comparison, the B-series analogue arylomycin B-C16 exhibited an MIC of 8 µg/mL against S. agalactiae COH-1, whereas the A-series comparator arylomycin C16 showed no activity (MIC >128 µg/mL) [1]. This >16-fold differential activity is unique to S. agalactiae; against most other tested strains, A- and B-series compounds displayed indistinguishable MIC values [1].

Antibiotic discovery Signal peptidase inhibition Gram-positive pathogens

Sub-MIC Virulence Suppression: Biofilm and Motility Inhibition at Concentrations Below Growth Inhibition

At sub-MIC concentrations (below the level required for growth inhibition), arylomycin treatment potently inhibits flagellation, motility, biofilm formation, and horizontal gene transfer (HGT)-mediated dissemination of antibiotic resistance in Escherichia coli [1]. This effect stems from SPase inhibition disrupting the proper extracytoplasmic localization of virulence-associated proteins [1].

Virulence attenuation Biofilm inhibition Anti-resistance strategies

Aminoglycoside Synergy: Enhanced Killing When Combined with Gentamicin

SPase inhibition by arylomycins results in synergistic sensitivity when combined with the aminoglycoside gentamicin [1]. In checkerboard MIC experiments, the combination produced fractional inhibitory concentration (FIC) indices indicative of synergy, enhancing bactericidal activity beyond either agent alone [1].

Combination therapy Synergy Mechanism of action

Structural Differentiation: 3-Nitrotyrosine Residue as the B-Series Hallmark

Arylomycin B1 belongs to the B series, which is defined by nitration of the tyrosine residue to 3-nitrotyrosine within the conserved lipohexapeptide core [1]. In contrast, A-series compounds possess an unmodified tyrosine [1]. This single modification alters the physicochemical properties of the scaffold and is responsible for the differential activity against S. agalactiae [1].

Natural product chemistry Structure-activity relationship Biosynthesis

Arylomycin B1 Prioritization: Where the Nitrated Scaffold Provides Decisive Experimental Value


S. agalactiae (Group B Streptococcus) Antibacterial Screening and SPase Target Validation

Arylomycin B1 is the appropriate arylomycin series selection for studies targeting S. agalactiae. Unlike A-series compounds (MIC >128 µg/mL), the B series exhibits MIC values of 8 µg/mL against this pathogen [1]. Procurement of B1 enables target engagement studies in a pathogen where A-series analogs are ineffective.

Investigating Sub-MIC Virulence Modulation and Anti-Biofilm Mechanisms

Arylomycin B1 is suitable for experiments exploring sub-MIC effects on bacterial secretion stress, biofilm inhibition, and horizontal gene transfer suppression. Studies have demonstrated that arylomycins potently inhibit these processes at concentrations below the MIC [2]. B1 provides a natural product scaffold for probing SPase-mediated virulence attenuation.

Combination Therapy Studies with Aminoglycosides

For synergy investigations, Arylomycin B1 offers a validated SPase inhibitor that exhibits synergistic bactericidal activity when combined with gentamicin and potentially other aminoglycosides [3]. B1 can serve as a reference compound for evaluating SPase inhibitor-aminoglycoside combinations.

Structure-Activity Relationship (SAR) Studies Centered on Nitrotyrosine Function

Arylomycin B1 provides the natural nitrated scaffold for SAR campaigns aimed at understanding the role of the 3-nitrotyrosine moiety in SPase binding, antibacterial spectrum, and resistance evasion. Comparative studies with A-series compounds can delineate the molecular basis for S. agalactiae activity [1].

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